molecular formula C5H7BrO2 B1359849 alpha-Bromo-gamma-valerolactone CAS No. 25966-39-6

alpha-Bromo-gamma-valerolactone

Cat. No. B1359849
CAS RN: 25966-39-6
M. Wt: 179.01 g/mol
InChI Key: FLOKBGAYTGLYGR-UHFFFAOYSA-N
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Description

Alpha-Bromo-gamma-valerolactone is a chemical compound with the formula C5H7BrO2 . It is also known by other names such as Valeric acid, 2-bromo-4-hydroxy-, γ-lactone; 2 (3H)-Furanone, 3-bromodihydro-5-methyl-; 3-Bromo-5-methyldihydro-2 (3H)-furanone .


Molecular Structure Analysis

The molecular structure of alpha-Bromo-gamma-valerolactone is available as a 2D Mol file or as a computed 3D SD file . The alpha-Bromo-gamma-valerolactone molecule contains a total of 15 bond(s). There are 8 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 five-membered ring(s), and 1 ester(s) (aliphatic) .


Physical And Chemical Properties Analysis

Alpha-Bromo-gamma-valerolactone has a molecular weight of 179.012 . It has a boiling point of 156.5°C and a density of 1.627 g/mL at 25 °C .

Scientific Research Applications

  • Environmentally Friendly Synthesis and Catalysis :

    • GVL can be obtained through environmentally friendly and cost-effective catalytic methods from nonedible vegetable biomass, highlighting its potential in green chemistry (Liguori, Moreno-Marrodán, & Barbaro, 2015).
    • The conversion of levulinic acid to GVL using non-noble metal catalysts offers a greener synthesis route. It emphasizes the importance of catalyst design in promoting catalytic transfer hydrogenation of levulinic acid to GVL (Dutta et al., 2019).
  • Biomass Processing and Conversion :

    • GVL has been used as a solvent in the separation of hemicellulose and cellulose from wood pulp, demonstrating its application in the processing of lignocellulosic biomass (Yang et al., 2020).
    • In a study on the green and efficient production of furfural from corn cob, GVL was used as a solvent, showcasing its utility in the conversion of biomass to platform chemicals (Li et al., 2018).
  • Catalytic Applications and Chemical Transformations :

    • GVL has been identified as a promising platform for sustainable production of fuels and value-added chemicals, with recent advances in catalytic production of GVL from biomass and further upgrading of GVL to fuels (Yan et al., 2015).
    • It has been proposed as a sustainable liquid for energy and carbon-based chemicals, with characteristics ideal for the production of both energy and consumer products (Horváth et al., 2008).

Safety And Hazards

Alpha-Bromo-gamma-valerolactone may cause severe skin burns and eye damage. It may also cause respiratory irritation. Vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating. Development of hazardous combustion gases or vapors is possible in the event of fire .

Future Directions

Gamma-valerolactone (GVL), a similar compound, is readily obtained from cellulosic biomass and is a potential fuel and green solvent . It has been identified as a potential green solvent and because of its herbal odor, it is used in the perfume and flavor industries . It is also considered a potential “green fuel” since it is readily obtained from glucose .

properties

IUPAC Name

3-bromo-5-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-3-2-4(6)5(7)8-3/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOKBGAYTGLYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80948870
Record name 3-Bromo-5-methyloxolan-2-one
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Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Bromo-gamma-valerolactone

CAS RN

25966-39-6
Record name α-Bromo-γ-valerolactone
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Record name alpha-Bromo-gamma-valerolactone
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Record name 25966-39-6
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Record name 3-Bromo-5-methyloxolan-2-one
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Record name Alpha-bromo-γ-valerolactone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JM Lisha, G Srinivasan, M Shanthi, ML Mini… - International Journal of …, 2023 - Springer
As a renewable resource, seaweeds are abundant in secondary metabolites that have the potential to accelerate metabolic processes in insects, induce toxicity, alter growth and …
Number of citations: 0 link.springer.com
G Srinivasan, M Shanthi, ML Mini, S Vellaikumar… - 2022 - researchsquare.com
As a renewable resource, seaweeds are abundant in secondary metabolites that have the potential to accelerate metabolic processes in insects, induce toxicity, alter growth and …
Number of citations: 0 www.researchsquare.com
J ML, M ML - 2022 - europepmc.org
As a renewable resource, seaweeds are abundant in secondary metabolites that have the potential to accelerate metabolic processes in insects, induce toxicity, alter growth and …
Number of citations: 0 europepmc.org
WM Coleman III, BM Gordon - Applied spectroscopy, 1988 - journals.sagepub.com
… Alpha-bromo-gamma-valerolactone can exist in either the cis or trans configuration? 9 During the course of deposition on the cryogenic disk, chromatographic resolution of these two …
Number of citations: 18 journals.sagepub.com
CL Yaws, P Banadur - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results for the enthalpy of vaporization at the boiling point for organic compounds in tabular form. The tabulation is arranged by carbon …
Number of citations: 3 www.sciencedirect.com
RM Stephenson - Flash Points of Organic and Organometallic …, 1987 - Springer
… alpha-Bromo-gamma-valerolactone, mixed isomers, CA 25966-39-6: Above 385.93 (1). …
Number of citations: 0 link.springer.com

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